5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714096
InChI: InChI=1S/C12H12N2O3/c1-8(2)10-7-12(17-13-10)9-5-3-4-6-11(9)14(15)16/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

CAS No.:

Cat. No.: VC17714096

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole
Standard InChI InChI=1S/C12H12N2O3/c1-8(2)10-7-12(17-13-10)9-5-3-4-6-11(9)14(15)16/h3-8H,1-2H3
Standard InChI Key NOZCWMDIGZVGLL-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2-oxazole core substituted at the 3-position with a propan-2-yl (isopropyl) group and at the 5-position with a 2-nitrophenyl ring (Figure 1). The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to its planar geometry and aromaticity, while the nitro group introduces significant electronic effects .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.23 g/mol
IUPAC Name5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole
Canonical SMILESCC(C)C1=NOC(=C1)C2=CC=CC=C2N+[O-]
XLogP32.8 (estimated)

The nitro group at the phenyl ring’s ortho position creates steric hindrance and electronic polarization, influencing solubility and reactivity. The isopropyl group enhances lipophilicity, as reflected in the estimated partition coefficient (LogP ≈ 2.8), suggesting moderate membrane permeability.

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, analogous nitro-substituted oxazoles exhibit distinct NMR and IR profiles. For example, the nitro group typically shows strong infrared absorption near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch) . In ¹H NMR, the oxazole proton resonates around δ 8.5–9.0 ppm, while aromatic protons in the nitrophenyl group appear between δ 7.5–8.5 ppm .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves cyclocondensation reactions. A common approach utilizes substituted phenols and isocyanates under controlled conditions:

  • Formation of the Oxazole Core:

    • Reaction of 2-nitrophenylacetonitrile derivatives with hydroxylamine yields an amidoxime intermediate.

    • Cyclization with propan-2-yl chloride in dichloromethane or ethanol facilitates oxazole ring closure.

Table 2: Representative Synthesis Conditions

ParameterOptimal Value
SolventDichloromethane/Ethanol
Temperature60–80°C
CatalystTriethylamine
Reaction Time6–12 hours
Yield45–65%
  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

    • Recrystallization from ethanol improves purity.

Challenges and Optimization

The electron-withdrawing nitro group complicates cyclization by deactivating the phenyl ring, necessitating elevated temperatures and prolonged reaction times. Substituting dichloromethane with polar aprotic solvents (e.g., DMF) may enhance yields but risks side reactions like nitro group reduction . Microwave-assisted synthesis, successful in analogous oxadiazole preparations, remains unexplored for this compound .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The nitro group’s strong electron-withdrawing effect (-I and -M) polarizes the oxazole ring, making the 4-position susceptible to nucleophilic attack (Figure 2). For example, hydroxide ion addition at this position could yield hydroxylated derivatives, though such reactions require validation.

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 5-(2-aminophenyl)-3-(propan-2-yl)-1,2-oxazole. This derivative serves as a precursor for azo dyes or further functionalization via diazonium salt chemistry.

Table 3: Select Chemical Transformations

Reaction TypeReagents/ConditionsProduct
Nitro ReductionH₂ (1 atm), Pd/C, EtOH5-(2-Aminophenyl) derivative
Nucleophilic SubstitutionNaSH, DMF, 80°CThiol-functionalized analog
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Dinitro derivative
CompoundMicrobial TargetIC₅₀/MIC
5-Methyl-3-(2-nitrophenyl)-1,2-oxazoleS. aureus32 µg/mL
3-Aryl-1,2,4-oxadiazolesHCT-116 colon cancer4.5 µM

Anticancer Prospects

1,2,4-Oxadiazole derivatives demonstrate anticancer activity via apoptosis induction and cell cycle arrest . Although 1,2-oxazoles are less studied, their structural similarity suggests potential mechanisms like topoisomerase inhibition or reactive oxygen species (ROS) generation. Molecular docking studies could elucidate target affinity.

Industrial and Materials Science Applications

Coordination Chemistry

The oxazole nitrogen and nitro oxygen may act as ligands for transition metals. For example, palladium complexes of nitro-oxazoles could catalyze cross-coupling reactions, though such applications remain speculative without experimental data.

Optoelectronic Materials

Nitro-aromatic compounds often exhibit nonlinear optical (NLO) properties due to charge-transfer transitions. Theoretical calculations (e.g., DFT) could predict this compound’s hyperpolarizability, positioning it as a candidate for photovoltaic devices .

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